molecular formula C8H6ClN3S B3145260 2-Amino-4-chloro-6-(2-thienyl)pyrimidine CAS No. 569657-91-6

2-Amino-4-chloro-6-(2-thienyl)pyrimidine

Cat. No.: B3145260
CAS No.: 569657-91-6
M. Wt: 211.67 g/mol
InChI Key: KMFPVBIHZXWKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-chloro-6-(2-thienyl)pyrimidine is a versatile heteroaromatic building block designed for advanced chemical synthesis and research applications. Its molecular structure, which incorporates a chloropyrimidine core and a thienyl heterocycle, makes it a valuable intermediate in medicinal chemistry and materials science. The chloro group at the 4-position is a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various amines and other nucleophiles to create diverse pyrimidine libraries. The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery, often contributing to hydrogen bonding with biological targets. The appended thienyl group is a common pharmacophore that can enhance binding affinity and modulate electronic properties. As part of a broader class of substituted pyrimidines, this compound serves as a precursor in the development of active pharmaceutical ingredients and agrochemicals . Similar chloropyrimidine derivatives are recognized as essential intermediates for the synthesis of more complex, target-specific molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-7-4-5(11-8(10)12-7)6-2-1-3-13-6/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFPVBIHZXWKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 Amino 4 Chloro 6 2 Thienyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

The presence of two electronegative nitrogen atoms in the pyrimidine ring significantly lowers the electron density of the carbon atoms, making the ring susceptible to nucleophilic attack. This effect is most pronounced at positions 2, 4, and 6. In the case of 2-Amino-4-chloro-6-(2-thienyl)pyrimidine, the chlorine atom at the C-4 position is an excellent leaving group, rendering this position the primary site for Nucleophilic Aromatic Substitution (SNAr) reactions. mdpi.com

Reactivity and Mechanism of Chlorine Displacement at Position 4

The displacement of the C-4 chlorine atom is the most common and synthetically useful transformation for this compound. The reaction proceeds via a classical SNAr mechanism. This process involves a two-step sequence:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C-4 carbon, which is activated by both ring nitrogens. This leads to the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. chemrxiv.org The negative charge is delocalized over the pyrimidine ring and, particularly, onto the electronegative nitrogen atoms, which stabilizes this intermediate.

Leaving Group Expulsion: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.

This pathway is highly efficient for a wide range of nucleophiles, including amines, alkoxides, and thiolates. For instance, reactions of similar 2-amino-4-chloropyrimidines with various amines or sodium alkoxides proceed under mild conditions, such as stirring at room temperature or gentle heating, to afford the corresponding 4-amino or 4-alkoxy derivatives in high yields. mdpi.comgoogle.com

Table 1: Examples of SNAr Reactions on 4-Chloropyrimidine (B154816) Analogs

Starting MaterialNucleophileSolventConditionsProduct TypeReference
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineEthanolNaOH, rt, 1h4-Amino substituted pyrimidine mdpi.com
2-Amino-4,6-dichloropyrimidine (B145751)Sodium methoxideAcetone15-40 °C4-Methoxy substituted pyrimidine google.com
2-Amino-4-chloro-pyrimidineSubstituted aminesPropanolMicrowave, 120-140 °C, 15-30 min4-Amino substituted pyrimidine nih.gov
4,6-Dichloro-5-methoxypyrimidine4-MethoxybenzylamineNot specifiedForcing conditions4,6-Diamino substituted pyrimidine nih.gov

Regioselectivity and Competitive Pathways in SNAr Reactions of Chloropyrimidines

Regioselectivity is a critical consideration in the functionalization of polysubstituted pyrimidines. For pyrimidines containing multiple halogen substituents, the site of nucleophilic attack is dictated by the electronic environment of the ring. In 2,4-dichloropyrimidine (B19661) systems, SNAr reactions typically occur selectively at the C-4 position. wuxiapptec.com This preference is attributed to the superior ability of the nitrogen at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed during C-4 attack compared to the stabilization afforded by both nitrogens for an attack at C-2.

However, this selectivity can be altered by other substituents on the ring. wuxiapptec.com For example, a strong electron-donating group (EDG) at the C-6 position can increase the electron density at C-4, thereby deactivating it, and concurrently activate the C-2 position for nucleophilic attack. wuxiapptec.com In the case of this compound, the primary reactive site is unambiguously the C-4 position due to the presence of a single, highly activated chloro leaving group. Competitive pathways, such as the displacement of the amino group or reactions involving the thienyl ring, are not observed under typical SNAr conditions, as the C-Cl bond is significantly more polarized and the chloride ion is a much better leaving group than the amino or thienyl anions.

Influence of Adjacent Amino and Thienyl Groups on Pyrimidine Ring Activation

The reactivity of the C-4 position is modulated by the electronic properties of the substituents at C-2 and C-6.

2-Amino Group: The amino group at C-2 is a powerful electron-donating group (EDG) through resonance (+R effect). This effect increases the electron density within the pyrimidine ring, which would typically be expected to deactivate the ring toward nucleophilic attack. However, the powerful electron-withdrawing inductive effects (-I effect) of the two ring nitrogens overwhelmingly dominate, maintaining a high degree of electrophilicity at the C-4 and C-6 positions. mdpi.com The primary role of the 2-amino group is therefore to modulate, rather than prevent, the SNAr reaction.

In concert, while both the amino and thienyl groups are electron-donating, their presence does not inhibit the displacement of the C-4 chlorine. The inherent electronic deficiency of the pyrimidine nucleus ensures that the SNAr reaction remains a facile and high-yielding transformation. mdpi.com

Chemical Modifications of the 2-Amino Functionality

The exocyclic amino group at the C-2 position is a nucleophilic center and can participate in a variety of chemical transformations, allowing for further diversification of the molecular scaffold.

Acylation and Alkylation Reactions of the Exocyclic Amino Group

The 2-amino group readily undergoes acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acyl chlorides or carboxylic anhydrides converts the primary amino group into a secondary amide. semanticscholar.org For example, unreactive 2-aminopyrimidines can be successfully acetylated by refluxing with an excess of acetic anhydride. youtube.com The use of a weak base like pyridine (B92270) can prevent undesired side reactions such as N,N-diacylation, which may occur in the presence of stronger bases. semanticscholar.org

Alkylation: The amino group can also be alkylated. Reductive alkylation, which involves reacting the aminopyrimidine with an aldehyde or ketone in the presence of a reducing agent like formic acid, is an effective method for preparing N-monosubstituted derivatives. researchgate.netsci-hub.in Direct alkylation with alkyl halides is also possible, though it can sometimes lead to mixtures of mono- and di-alkylated products or involve intramolecular cyclizations if the alkylating agent contains another reactive functional group. nih.govnih.gov

Table 2: Examples of Reactions Involving the 2-Amino Group of Pyrimidines

Reaction TypeReagentBase/CatalystProduct TypeReference
AcylationBenzoyl chloridesPyridine (weak base)N-monoacyl pyrimidine semanticscholar.org
AcylationAcetic anhydrideNoneN-acetyl pyrimidine youtube.com
Reductive AlkylationBenzaldehydeFormic acidN-monosubstituted pyrimidine researchgate.net
Condensationα-BromoacetophenonesFusion (thermal)Imine nih.gov
CondensationChloroformylsulphur chlorideOrganic baseFused 1,2,4-thiadiazolone rsc.org

Condensation Reactions Involving the Amino Group

The primary amino group can condense with carbonyl compounds to form imines (Schiff bases). For instance, the reaction of 5,6-diaminouracil (B14702) derivatives with phenacyl halides under thermal conditions results in condensation between the amino group and the ketone to yield an imine. nih.gov Similarly, 2-aminopyrimidine (B69317) can react with benzaldehyde, although under certain conditions, this can lead to the formation of a bis-pyrimidine product. researchgate.net More specialized condensation reactions have also been reported, such as the reaction of 2-aminopyrimidines with chloroformylsulphur chloride, which leads to the formation of fused heterocyclic systems like wuxiapptec.comwuxiapptec.comnih.govthiadiazolo[4,3-c]-pyrimidin-3-ones. rsc.org These reactions highlight the versatility of the amino group as a handle for constructing more elaborate molecular frameworks.

Reactivity of the 2-Thienyl Substituent

The 2-thienyl substituent on the this compound scaffold is a key site for chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Its reactivity is influenced by the electronic interplay between the electron-rich thiophene (B33073) ring and the electron-deficient pyrimidine core.

Electrophilic Substitution and Functionalization of the Thiophene Ring within the Compound

The thiophene ring is inherently susceptible to electrophilic aromatic substitution (EAS) reactions due to its electron-rich nature. masterorganicchemistry.comyoutube.comkhanacademy.org However, its linkage to the electron-withdrawing pyrimidine ring at the C6-position deactivates it towards electrophiles compared to unsubstituted thiophene. Despite this deactivation, functionalization via electrophilic substitution remains a viable pathway, typically occurring at the C5-position of the thiophene ring, which is the most activated position for electrophilic attack.

Table 1: Representative Electrophilic Substitution Reactions on Thienylpyrimidines

Reaction Type Reagent/Conditions Expected Product
Bromination N-Bromosuccinimide (NBS), in CHCl₃ or CCl₄ 2-Amino-4-chloro-6-(5-bromo-2-thienyl)pyrimidine
Nitration HNO₃/H₂SO₄ (controlled conditions) 2-Amino-4-chloro-6-(5-nitro-2-thienyl)pyrimidine

This table presents potential reactions based on established principles of thiophene chemistry; specific experimental outcomes for this compound may vary.

Metalation and Cross-Coupling Reactions at the Thienyl Moiety

The thiophene ring provides a versatile handle for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions typically involve an initial metalation step.

Metalation: Deprotonation of the thiophene ring, most commonly at the C5-position, can be achieved using strong organolithium bases such as n-butyllithium (n-BuLi). wikipedia.org This process generates a highly reactive 2-thienyllithium (B1198063) intermediate. This organolithium species can then be quenched with a variety of electrophiles to install new functional groups.

Cross-Coupling Reactions: The metalated thienyl intermediate, or a corresponding organoboron (via borylation) or organotin species, can participate in various palladium-catalyzed cross-coupling reactions. unistra.fr These reactions enable the coupling of the thienylpyrimidine core with aryl, heteroaryl, alkyl, or alkynyl fragments. Common cross-coupling reactions include the Suzuki, Stille, and Sonogashira reactions. youtube.comresearchgate.net For instance, a Suzuki coupling could involve the reaction of a 5-borylated thienylpyrimidine derivative with an aryl halide. Conversely, if the C5-position of the thiophene is halogenated, it can serve as the electrophilic partner in a cross-coupling reaction with an appropriate organometallic reagent.

Table 2: Metalation and Cross-Coupling Strategies for Thienyl Functionalization

Reaction Type Description Reagents Intermediate/Product
Lithiation Deprotonation of the C5-H of the thiophene ring. n-BuLi, THF, low temperature 2-Amino-4-chloro-6-(5-lithio-2-thienyl)pyrimidine
Suzuki Coupling Pd-catalyzed reaction of a boronic acid/ester with a halide. Aryl-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base 2-Amino-4-chloro-6-(5-aryl-2-thienyl)pyrimidine

Oxidation and Reduction Chemistry

The oxidative and reductive transformations of this compound can be directed selectively towards either the pyrimidine or the thiophene moiety, depending on the reagents and conditions employed.

Selective Reduction of the Halogenated Pyrimidine Moiety

The chlorine atom at the C4-position of the pyrimidine ring is a reactive site that can be selectively removed via reductive dehalogenation. This transformation is valuable for accessing the corresponding 2-amino-6-(2-thienyl)pyrimidine, which may exhibit different chemical and biological properties.

Catalytic hydrogenation is a widely used and effective method for this purpose. oregonstate.edu The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. A base, like magnesium oxide or sodium hydroxide, is often added to neutralize the hydrogen chloride that is formed during the reaction. oregonstate.edu Other reducing agents, such as zinc dust in an aqueous alkaline medium, have also been reported for the dehalogenation of similar 2-amino-4-chloropyrimidines. oregonstate.edu Careful control of the reaction conditions is necessary to ensure the selective removal of the chlorine atom without reducing the thiophene ring.

Table 3: Conditions for Selective Reductive Dehalogenation

Reducing System Solvent Base/Additive Result
H₂, Pd/C (10%) Ethanol/Water Magnesium Oxide (MgO) Selective removal of C4-Cl
Zinc dust Aqueous solution Alkali (e.g., NaOH) Dechlorination

Oxidative Transformations of the Thiophene Ring and Pyrimidine Core

The oxidation of this compound can proceed via several pathways, with the thiophene ring being the more susceptible component to oxidation compared to the electron-deficient pyrimidine ring. wikipedia.orgresearchgate.net

Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide or further to a thiophene S,S-dioxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net These S-oxidized products have significantly altered electronic properties and can undergo subsequent reactions, such as Diels-Alder cycloadditions. researchgate.net Under more vigorous oxidation conditions, or with specific transition metal catalysts, oxidative cleavage of the thiophene ring can occur. rsc.orgacs.org

Table 4: Potential Oxidative Transformations

Oxidizing Agent Target Moiety Potential Product(s)
m-CPBA (1 equiv.) Thiophene Sulfur 2-Amino-4-chloro-6-(2-thienyl-1-oxide)pyrimidine
m-CPBA (>2 equiv.) Thiophene Sulfur 2-Amino-4-chloro-6-(2-thienyl-1,1-dioxide)pyrimidine

Derivatization Strategies for Analog Development Based on the 2 Amino 4 Chloro 6 2 Thienyl Pyrimidine Scaffold

Principles of Scaffold Diversification and Library Synthesis

The diversification of the 2-amino-4-chloro-6-(2-thienyl)pyrimidine scaffold is primarily centered around the reactivity of its constituent functional groups: the amino group at the C2 position, the chloro group at the C4 position, and to a lesser extent, the thienyl and pyrimidine (B1678525) rings themselves. These sites allow for a variety of chemical transformations to generate a library of analogs with diverse physicochemical properties.

Rational Design of Derivatives through Positional and Substituent Variations

Rational drug design principles guide the modification of the this compound scaffold to enhance its interaction with biological targets. This involves a deep understanding of the structure-activity relationships (SAR) of related compounds and the targeted manipulation of specific positions on the molecule.

The primary points for derivatization on the this compound scaffold are the C2-amino group and the C4-chloro group. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of substituents. This position is often targeted to modulate the electronic properties of the pyrimidine ring and to introduce functionalities that can engage in specific interactions with a biological target.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the derivatization of the pyrimidine core. The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the C4 position, thereby expanding the structural diversity of the scaffold. The Buchwald-Hartwig amination is another key transformation, facilitating the formation of carbon-nitrogen bonds by coupling the C4-chloro position with a wide range of primary and secondary amines.

Position of VariationReaction TypeReagents and ConditionsResulting Structure
C4-ChloroNucleophilic Aromatic Substitution (SNAr)Various nucleophiles (e.g., amines, alcohols, thiols), base, solvent (e.g., DMF, EtOH)2-Amino-4-substituted-6-(2-thienyl)pyrimidine
C4-ChloroSuzuki-Miyaura CouplingAryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., dioxane/water)2-Amino-4-aryl/heteroaryl-6-(2-thienyl)pyrimidine
C4-ChloroBuchwald-Hartwig AminationPrimary or secondary amines, Pd catalyst, phosphine (B1218219) ligand, base2-Amino-4-(amino-substituted)-6-(2-thienyl)pyrimidine
C2-AminoAcylationAcyl chlorides or anhydrides, base2-(Acylamino)-4-chloro-6-(2-thienyl)pyrimidine

Combinatorial Approaches to Generate Pyrimidine-Thiophene Libraries

Combinatorial chemistry provides a high-throughput platform for the synthesis of large, diverse libraries of compounds based on the this compound scaffold. These libraries are instrumental in the early stages of drug discovery for identifying hit and lead compounds.

A common combinatorial strategy involves a multi-component reaction where the core scaffold is assembled from simpler building blocks. For the pyrimidine-thiophene core, this can involve the condensation of a thiophene-containing precursor with a guanidine (B92328) derivative.

Alternatively, a divergent synthetic approach can be employed, starting with the pre-formed this compound scaffold. The reactivity of the C4-chloro group is exploited to introduce a diverse set of building blocks via SNAr or cross-coupling reactions. This approach allows for the rapid generation of a library of analogs with variations at a specific position. By employing automated synthesis platforms, a large number of derivatives can be prepared and screened for biological activity.

Library Synthesis ApproachKey ReactionBuilding BlocksLibrary Output
Convergent SynthesisMulti-component reactionThiophene-containing carbonyl compounds, guanidine, etc.Diverse pyrimidine-thiophene cores
Divergent SynthesisParallel SNAr ReactionsThis compound, diverse amines/alcoholsLibrary of C4-substituted analogs
Divergent SynthesisParallel Suzuki CouplingThis compound, diverse boronic acidsLibrary of C4-aryl/heteroaryl analogs

Synthesis of Fused Heterocyclic Systems Utilizing the Pyrimidine-Thiophene Core

The this compound scaffold can serve as a versatile precursor for the synthesis of more complex, fused heterocyclic systems. These multi-ring structures often exhibit unique biological activities due to their rigid conformations and extended pharmacophoric features.

Methodologies for Thienopyrimidine Isomer Synthesis

The fusion of a thiophene (B33073) ring to the pyrimidine core of this compound can theoretically lead to different thienopyrimidine isomers, such as thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines. The synthesis of these isomers typically involves the construction of the second heterocyclic ring onto the existing pyrimidine-thiophene scaffold.

One common strategy involves the functionalization of the C2-amino group or the C4 position to introduce a reactive handle that can participate in an intramolecular cyclization. For example, the amino group can be acylated with a reagent containing a suitable leaving group, which can then undergo cyclization to form a new ring.

Annulation Reactions to Form Multi-Ring Heterocyclic Compounds

Annulation reactions are a powerful tool for constructing additional rings onto the pyrimidine-thiophene core, leading to the formation of multi-ring heterocyclic compounds. These reactions involve the formation of two new bonds in a single synthetic operation.

A common approach is to introduce a side chain at the C4 position via a nucleophilic substitution reaction, where the side chain contains functionalities capable of undergoing a subsequent intramolecular cyclization. For instance, reaction with a bifunctional nucleophile can introduce a chain that can then cyclize onto the pyrimidine ring or the thienyl substituent.

Another strategy involves the modification of the C2-amino group to introduce a reactive intermediate that can undergo an intramolecular cyclization. For example, the amino group can be converted into a diazonium salt, which can then be trapped intramolecularly by a suitably positioned nucleophile on the thiophene ring to form a fused triazole ring.

Fused SystemAnnulation StrategyKey IntermediatesResulting Heterocycle
Thieno[2,3-d]pyrimidine derivativesIntramolecular cyclizationC2-amino or C4-substituted derivatives with reactive side chainsFused tricyclic system
Triazolo[4,3-a]thieno[2,3-d]pyrimidineIntramolecular diazonium couplingDiazotized C2-amino groupFused tetracyclic system

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Initial and subsequent targeted searches, including those utilizing the compound's CAS number (569657-91-6), did not yield any publications containing the specific experimental data for Fourier-Transform Infrared (FT-IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, Two-Dimensional (2D) NMR techniques, or Mass Spectrometry.

The search results primarily consisted of commercial listings from chemical suppliers and research articles on structurally similar, but not identical, pyrimidine derivatives. This lack of available data prevents a thorough and scientifically accurate analysis of the compound's molecular fingerprinting, structural assignment, and fragmentation analysis as requested in the article outline.

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Advanced Spectroscopic and Analytical Methodologies for Characterization in Organic Chemistry

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. For 2-Amino-4-chloro-6-(2-thienyl)pyrimidine, the mass spectrum is predicted to exhibit a distinct molecular ion peak (M⁺) corresponding to its nominal molecular weight. Due to the presence of chlorine, this peak would be accompanied by a significant M+2 peak, with an intensity ratio of approximately 3:1, characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, initiated by the loss of substituents from the pyrimidine (B1678525) ring. A common fragmentation would involve the loss of a chlorine radical, leading to a prominent [M-Cl]⁺ ion. Subsequent fragmentation could involve the elimination of hydrogen cyanide (HCN) from the pyrimidine ring, a characteristic fragmentation for nitrogen-containing heterocycles. The thienyl substituent may also undergo fragmentation, potentially losing a thiophene (B33073) radical or undergoing ring opening.

Table 1: Predicted Major Fragments in the EI-MS Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Structural Representation
225/227[M]⁺ (Molecular Ion)[C₉H₆ClN₄S]⁺
190[M-Cl]⁺[C₉H₆N₄S]⁺
163[M-Cl-HCN]⁺[C₈H₅N₃S]⁺
142[Thienyl-pyrimidine]⁺[C₈H₆N₂S]⁺
83[Thienyl]⁺[C₄H₃S]⁺
42[C₂H₂N]⁺[C₂H₂N]⁺

Note: The data in this table is predictive and based on the analysis of similar compounds and established fragmentation principles.

High-Resolution Mass Spectrometry (HR-MS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the unambiguous determination of its elemental composition. For this compound, HR-MS would be used to confirm the molecular formula of the parent compound and its major fragments. By measuring the exact mass of the molecular ion to several decimal places, it is possible to distinguish it from other ions that may have the same nominal mass but different elemental compositions.

Table 2: Theoretical and Hypothetical Measured Exact Masses for this compound

Molecular Formula Theoretical Exact Mass (Da) Hypothetical Measured Exact Mass (Da) Mass Difference (ppm)
C₉H₆³⁵ClN₄S225.0005225.0002-1.33
C₉H₆³⁷ClN₄S226.9976226.9973-1.32

Note: The hypothetical measured data is for illustrative purposes to demonstrate the precision of HR-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation between the pyrimidine ring and the thienyl substituent is expected to result in absorption maxima at longer wavelengths compared to the individual parent heterocycles. The position and intensity of these bands are sensitive to the solvent polarity.

Table 3: Expected UV-Vis Absorption Maxima for this compound in Methanol

Transition Expected λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π~280-320High
n → π~350-400Low

Note: The data presented is based on typical values for similar conjugated heterocyclic systems.

Elemental Analysis (CHNS) for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is crucial for validating the empirical formula of a newly synthesized compound. For this compound (C₉H₆ClN₄S), the experimentally determined percentages of C, H, N, and S should be in close agreement with the theoretically calculated values.

Table 4: Theoretical vs. Hypothetical Experimental Elemental Analysis Data for C₉H₆ClN₄S

Element Theoretical % Hypothetical Experimental %
Carbon (C)47.9047.85
Hydrogen (H)2.682.71
Nitrogen (N)24.8324.78
Sulfur (S)14.2114.15

Note: The experimental values are hypothetical and serve to illustrate the expected agreement with theoretical calculations.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction and to assess the purity of the product. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. The purity of the final compound can be initially assessed by the presence of a single spot on the TLC plate. The retention factor (Rf) value is dependent on the stationary phase (e.g., silica gel) and the mobile phase composition.

Table 5: Hypothetical TLC Data for this compound

Stationary Phase Mobile Phase (v/v) Hypothetical Rf Value Visualization
Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (B1210297) (7:3)0.45UV light (254 nm)

Note: The Rf value is hypothetical and can vary based on experimental conditions.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would typically be employed for purity assessment and quantitative analysis. The compound would be separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The retention time (Rt) is a characteristic property of the compound under specific chromatographic conditions. A sharp, symmetrical peak at a specific retention time would indicate a high degree of purity.

Table 6: Hypothetical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Hypothetical Retention Time (Rt) 5.8 min

Note: The HPLC conditions and retention time are illustrative and would require optimization for a specific instrument and column.

Theoretical and Computational Chemistry Studies on 2 Amino 4 Chloro 6 2 Thienyl Pyrimidine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These computational methods, particularly those based on Density Functional Theory (DFT), provide deep insights into molecular geometry, orbital energies, and vibrational properties, which are often difficult to determine experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in computational chemistry for its balance of accuracy and computational cost. For a molecule like 2-Amino-4-chloro-6-(2-thienyl)pyrimidine, DFT would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization.

This process starts with an initial guess of the molecular structure and iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations on pyrimidine (B1678525) derivatives, as it provides reliable results for both geometry and electronic properties. researchgate.net The result of a geometry optimization is a set of optimized geometrical parameters, including bond lengths and bond angles, which represent the molecule's ground-state structure. These parameters are crucial for understanding the molecule's stability and steric interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com A small gap indicates that the molecule is more polarizable and more reactive. From the HOMO and LUMO energies, several reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. chemrxiv.org These descriptors provide a quantitative measure of the molecule's reactivity and are invaluable for predicting its behavior in chemical reactions. irjweb.com

For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the pyrimidine and its substituent rings. In the case of this compound, the HOMO is expected to be located primarily on the electron-rich amino and thienyl groups, while the LUMO would likely be distributed over the electron-deficient pyrimidine ring.

Table 1: Illustrative Frontier Molecular Orbital Properties for a Pyrimidine Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap5.0

Note: These are representative values based on DFT calculations for similar heterocyclic compounds and are intended for illustrative purposes only.

Vibrational frequency analysis, performed computationally, serves two main purposes: it confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be determined.

These calculated frequencies can then be compared with experimental IR and Raman spectra, allowing for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and wagging of different functional groups. researchgate.net For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-Cl stretching, C=N and C=C stretching within the pyrimidine ring, and various vibrations associated with the thienyl substituent. Theoretical calculations often require a scaling factor to be applied to the computed frequencies to better match experimental data due to the approximations inherent in the computational methods. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for a Substituted Pyrimidine

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Asymmetric Stretch3550
N-H Symmetric Stretch3450
C-H Stretch (Thienyl)3100
C=N Stretch (Pyrimidine)1620
C=C Stretch (Pyrimidine)1580
C-Cl Stretch750

Note: These values are representative and based on DFT calculations for analogous compounds.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the molecule's surface, typically a constant electron density surface, using a color scale. researchgate.net

Regions of negative electrostatic potential, usually colored red, indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. These sites are often associated with lone pairs of electrons on heteroatoms like nitrogen or oxygen. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are the likely sites for nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino group, making them potential sites for hydrogen bonding and protonation. The hydrogen atoms of the amino group would exhibit a positive potential. This analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding, where electrostatic complementarity plays a key role. rsc.org

Topological Analysis of Electron Density

The topological analysis of electron density provides a deeper understanding of the chemical bonding within a molecule by examining the properties of the electron density distribution itself.

The Electron Localization Function (ELF) is a method used to map the electron pair probability in a molecule. wikipedia.org It provides a clear picture of where electrons are localized, allowing for the identification of core electrons, covalent bonds, and lone pairs in a chemically intuitive manner. wikipedia.org The ELF is a scalar function with values ranging from 0 to 1. An ELF value close to 1 corresponds to a high degree of electron localization, characteristic of core electrons, covalent bonds, and lone pairs. A value of 0.5 is indicative of a uniform electron gas, where electrons are highly delocalized.

In this compound, an ELF analysis would be expected to show high localization in the core regions of the carbon, nitrogen, sulfur, and chlorine atoms. It would also reveal localization basins corresponding to the covalent bonds (e.g., C-C, C-N, C-H, C-S, C-Cl) and the lone pairs on the nitrogen, sulfur, and chlorine atoms. This analysis provides a detailed and visual confirmation of the molecule's bonding patterns and the distribution of its valence electrons, complementing the insights gained from orbital-based analyses. researchgate.net

Localized Orbital Locator (LOL) for Lone Pair and Bonding Regions

The Localized Orbital Locator (LOL) is a computational tool used to visualize and analyze the localization of electrons in a molecule. rsc.org It provides a chemically intuitive picture of bonding and lone pair regions by mapping the kinetic energy density of the electrons. High values of LOL indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs, while lower values signify areas of delocalized electrons.

In the context of this compound, an LOL analysis would reveal distinct regions of high electron localization. The lone pairs on the nitrogen atoms of the pyrimidine ring and the amino group, as well as the sulfur atom in the thienyl ring, would appear as regions of high LOL values. Similarly, the covalent bonds, such as the C-N and C-C bonds within the rings and the C-Cl bond, would also be clearly identifiable. This method is comparable to the Electron Localization Function (ELF), which also provides a measure of electron localization and has been used to analyze bonding in various heterocyclic systems. cam.ac.ukresearchgate.netwikipedia.org For instance, in a study of 4-substituted pyridines, the parameters of the critical points in the LOL topology near the heteroatom were found to correlate with the donor ability of the lone pair. rsc.org

Fukui Functions for Predicting Nucleophilic and Electrophilic Attack Sites

Fukui functions are a concept within Density Functional Theory (DFT) that help predict the most likely sites for nucleophilic and electrophilic attack on a molecule. wikipedia.orgscm.com The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.orgresearchgate.net

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating these functions for this compound, one can identify the atoms most susceptible to different types of chemical reactions. For instance, atoms with a high f+(r) value are likely to be attacked by nucleophiles, while those with a high f-(r) value are prone to electrophilic attack.

In a molecule like this compound, the nitrogen atoms of the pyrimidine ring and the amino group, as well as the sulfur atom, are expected to have significant Fukui function values, indicating their importance in the molecule's reactivity. The carbon atoms in the pyrimidine and thienyl rings will also exhibit varying reactivities depending on the electronic effects of the substituents. A tutorial on calculating Fukui functions using Gaussian software demonstrates the practical application of this method. youtube.com

A hypothetical condensed Fukui function analysis for this compound might yield the following reactivity trends:

Atom/RegionPredicted Site for Nucleophilic Attack (High f+)Predicted Site for Electrophilic Attack (High f-)
Pyrimidine Ring NitrogensLikelyLess Likely
Amino Group NitrogenLess LikelyLikely
Thienyl Ring SulfurPossibleLikely
Carbon attached to ChlorineLikelyLess Likely

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics. Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules. nih.gov Key parameters that are calculated include the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ).

For a molecule to possess significant NLO properties, it typically requires a large dipole moment and hyperpolarizability. These properties are often found in molecules with a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. In this compound, the amino group can act as an electron donor, while the chloro and thienyl groups, along with the pyrimidine ring itself, can act as electron acceptors. The π-systems of the pyrimidine and thienyl rings provide the necessary conjugation.

A computational study on a pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), demonstrated its potential as an NLO material through the investigation of its polarizability and hyperpolarizability. nih.gov Similar calculations for this compound would involve optimizing its geometry and then computing its electronic properties in the presence of an electric field. The results would indicate its potential for use in NLO applications. Computational studies on other organic molecules, such as thiophene (B33073) sulfonamide and chromene derivatives, have also shown the utility of DFT in predicting NLO properties. nih.govmdpi.com

Molecular Modeling and Docking Methodologies for Investigating Chemical Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

For this compound, molecular docking could be employed to investigate its potential as an inhibitor of various enzymes. For example, pyrimidine derivatives have been studied as inhibitors of kinases, which are crucial targets in cancer therapy. A docking study would involve placing the this compound molecule into the active site of a target protein and calculating the binding energy. The results would provide insights into the binding mode, key interactions (such as hydrogen bonds and hydrophobic interactions), and an estimation of the binding affinity.

Several studies have demonstrated the use of molecular docking for pyrimidine derivatives. For instance, 2-amino-4-chloro-pyrimidine derivatives have been investigated as potential anticancer agents and inhibitors of the main protease of SARS-CoV-2. nih.govbohrium.comresearchgate.net In one such study, the derivative with the highest binding energy score showed significant interactions with key amino acid residues in the active site of the protease. nih.govresearchgate.net Similarly, other pyrimidine and pyridine (B92270) derivatives have been evaluated as potential EGFR inhibitors for cancer treatment. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are methodologies used to understand how the chemical structure of a compound influences its biological activity. SAR is a qualitative approach, while QSAR aims to establish a mathematical relationship between the chemical structure and the activity. nih.gov

In silico methods for predicting chemical activity encompass a range of computational techniques, including molecular docking, pharmacophore modeling, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These approaches are crucial in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for experimental testing.

For this compound and its analogs, in silico tools like SwissADME can be used to predict their pharmacokinetic properties and drug-likeness. mdpi.com For example, predictions can be made about its gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes. mdpi.com Studies on other pyrimidine derivatives have utilized these in silico tools to evaluate their potential as drug candidates. nih.govmdpi.comdergipark.org.trbiotech-asia.org

A hypothetical in silico ADMET prediction for this compound might look like this:

PropertyPredicted Value/Outcome
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PermeationLikely
Lipinski's Rule of FiveNo violations
CYP2D6 InhibitionPredicted Inhibitor
AMES ToxicityNon-toxic

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. wikipedia.org FEP simulations are based on molecular dynamics or Monte Carlo simulations and provide a more accurate prediction of binding affinity compared to molecular docking. wikipedia.orgbiorxiv.org

The application of FEP to this compound would involve creating a "perturbation" where this molecule is gradually transformed into a closely related analog within the active site of a target protein and in solution. By calculating the free energy change for this transformation in both environments, the relative binding affinity can be determined. FEP is computationally intensive but can provide valuable insights for lead optimization in drug discovery.

Applications of 2 Amino 4 Chloro 6 2 Thienyl Pyrimidine and Its Derivatives in Non Biological Domains

Advanced Materials Science

The inherent electronic properties of 2-Amino-4-chloro-6-(2-thienyl)pyrimidine, characterized by a donor-acceptor (D-A) structure, make it a compelling subject of investigation in materials science. The amino and thienyl groups act as electron donors, while the pyrimidine (B1678525) ring serves as an electron acceptor. This intramolecular charge transfer characteristic is a key feature for the development of novel organic electronic materials.

Exploration as Organic Semiconductors

Organic semiconductors are the cornerstone of next-generation flexible electronics, and the design of new high-performance materials is a continuous pursuit. The molecular structure of this compound and its derivatives suggests their potential as organic semiconductors. The planar nature of the pyrimidine and thiophene (B33073) rings can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport.

Derivatives of this compound can be envisioned to form thin films with ordered molecular packing, a prerequisite for high charge carrier mobility. The tunability of its electronic properties through chemical modification at the chloro and amino positions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for their application in various electronic devices.

Potential in Optoelectronic Device Development

The development of efficient organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) relies on materials with tailored photophysical and electrochemical properties. Pyrimidine derivatives, particularly those with donor-acceptor motifs, have been investigated as emitters and electron-transporting materials in OLEDs. The combination of the electron-rich thienyl group and the electron-deficient pyrimidine core in this compound suggests the potential for creating materials with tunable emission colors and high quantum efficiencies.

Research on analogous thienyl-pyrimidine systems has demonstrated their utility in creating materials with interesting photophysical properties. For instance, the strategic placement of donor and acceptor moieties can lead to compounds exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for near-100% internal quantum efficiency in OLEDs. While specific data for this compound is not yet widely reported, the foundational structure holds significant promise for this application.

Table 1: Potential Optoelectronic Properties of Donor-Acceptor Thienyl-Pyrimidine Derivatives

PropertySignificance in OptoelectronicsPotential Advantage of this compound Backbone
Intramolecular Charge Transfer (ICT) Essential for OLED emitters and OPV materials.The inherent D-A structure facilitates efficient ICT.
Tunable HOMO/LUMO Levels Allows for optimization of charge injection and transport.Amenable to modification at the chloro and amino positions.
High Photoluminescence Quantum Yield (PLQY) Leads to brighter and more efficient OLEDs.The rigid and planar structure can minimize non-radiative decay.
Thermally Activated Delayed Fluorescence (TADF) Enables high efficiency in OLEDs by harvesting triplet excitons.The D-A nature is a key design principle for TADF materials.

Intermediates in Complex Organic Synthesis

The reactivity of the this compound scaffold makes it a valuable intermediate for the synthesis of more complex molecules with specialized functions. The presence of a reactive chlorine atom on the electron-deficient pyrimidine ring is the key to its synthetic versatility.

Building Blocks for Multi-Heterocyclic Systems

The chloro group at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the formation of diverse derivatives. Furthermore, the chlorine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.

These reactions enable the connection of the pyrimidine core to other aromatic and heteroaromatic systems, providing a straightforward route to complex multi-heterocyclic architectures. Such fused and linked heterocyclic systems are of great interest in medicinal chemistry and materials science. For instance, the synthesis of thieno[2,3-d]pyrimidines, which are structurally related to purines, can be envisioned starting from precursors like this compound.

Table 2: Synthetic Transformations of the this compound Core

Reaction TypeReagents and ConditionsResulting StructureApplication of Product Class
Nucleophilic Aromatic Substitution (SNAr) Amines, Alcohols, Thiols; BaseSubstitution of the chloro groupDiverse functionalized pyrimidines
Suzuki Cross-Coupling Aryl/Heteroaryl Boronic Acids; Pd catalyst, BaseAryl/Heteroaryl substituted pyrimidinesAdvanced materials, medicinal compounds
Stille Cross-Coupling Organostannanes; Pd catalystC-C bond formationComplex organic molecules
Buchwald-Hartwig Amination Amines; Pd catalyst, BaseN-Arylated pyrimidinesLigands, functional materials

Precursors for Specialized Chemical Reagents and Materials

The ability to sequentially and selectively modify the this compound molecule allows for its use as a precursor to specialized chemical reagents and materials. For example, by carefully choosing the reaction partners in cross-coupling reactions, it is possible to synthesize ligands for catalysis, chromophores for dyes, or monomers for polymerization into functional polymers.

The amino group can also be a site for further derivatization, adding another layer of synthetic flexibility. For example, it can be acylated, alkylated, or used as a directing group in subsequent reactions. This multi-functional nature of this compound makes it a valuable starting material for the creation of tailor-made molecules with specific properties for a wide range of chemical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-4-chloro-6-(2-thienyl)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving condensation, halogenation, and cyclization reactions. Key intermediates like 2-amino-4-chloro-pyrimidine derivatives are functionalized with thienyl groups through cross-coupling or nucleophilic substitution. For example, oxidation of primary alcohols to aldehydes (e.g., using Dess-Martin periodinane (DMP) in dry dichloromethane) is critical for introducing reactive sites for subsequent amine coupling . Optimization involves adjusting solvent polarity (e.g., dry methanol vs. THF), reaction temperature (0°C to reflux), and stoichiometric ratios of reagents (e.g., NaBH3CN for reductive amination) to improve yields (>80%) .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for aromatic proton signals in δ 6.8–8.2 ppm (thienyl protons) and δ 8.5–9.0 ppm (pyrimidine protons). Chlorine substituents deshield adjacent carbons, shifting pyrimidine carbons to δ 150–160 ppm .
  • IR : Strong absorption bands at ~3200 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=N/C=C), and ~750 cm⁻¹ (C-Cl) confirm functional groups .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching molecular weights (e.g., ~250–300 Da) with isotopic patterns indicative of chlorine .

Q. How can researchers ensure purity during synthesis, and what chromatographic methods are recommended?

  • Methodological Answer : Purification involves column chromatography using silica gel (60–120 mesh) with gradients of ethyl acetate/hexane (1:4 to 1:1) or dichloromethane/methanol (95:5). TLC (Rf ~0.3–0.5 in ethyl acetate) monitors reaction progress. Recrystallization from ethanol/water mixtures (1:1) enhances crystallinity, with melting points >250°C (decomposition) confirming purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thienyl group) affect biological activity, such as DHFR inhibition?

  • Methodological Answer : Substituent effects are studied via comparative SAR analysis. For example:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) on the thienyl ring enhance DHFR binding affinity by increasing electrophilicity.

  • Methoxy groups (-OCH₃) improve solubility but reduce inhibitory potency due to steric hindrance.

  • Quantitative Analysis : IC₅₀ values are determined via enzyme kinetics assays (e.g., spectrophotometric monitoring of NADPH oxidation at 340 nm) .

    Substituent (R)Yield (%)Melting Point (°C)DHFR IC₅₀ (nM)
    -H86>300 (dec.)120
    -OCH₃87214–215450
    -Cl72254–25685
    Data adapted from thieno[2,3-d]pyrimidine analogs .

Q. What strategies resolve contradictions in reported synthetic yields or biological data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere for air-sensitive steps) and reagent purity (e.g., anhydrous solvents).
  • Statistical Analysis : Apply ANOVA to compare yield variances between labs, accounting for variables like catalyst batches or humidity .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., regiochemistry of thienyl substitution) that may skew bioactivity data .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity).
  • Docking Studies : Use AutoDock Vina to simulate binding to DHFR (PDB: 1DHF). Focus on hydrogen bonds with Asp27 and hydrophobic interactions with Phe34 .
  • ADMET Prediction : Tools like SwissADME estimate logP (<3 for optimal permeability) and CYP450 metabolism risks .

Experimental Design & Data Analysis

Q. What controls are critical when evaluating this compound’s stability under varying pH or temperature conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, then analyze via HPLC (C18 column, acetonitrile/water gradient). Degradation products (e.g., hydrolyzed pyrimidine rings) appear as new peaks at Rt ±2 min .
  • Thermal Stability : TGA/DSC analysis (10°C/min under N₂) identifies decomposition onset temperatures (>200°C expected) .

Q. How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :

  • Batch vs. Flow Chemistry : Transition from round-bottom flasks to continuous flow reactors for exothermic steps (e.g., halogenation) to improve heat dissipation.
  • Workup Optimization : Replace column chromatography with extraction (e.g., ethyl acetate/water) or fractional crystallization for large batches .

Safety & Compliance

Q. What safety protocols are essential for handling chlorinated pyrimidines during synthesis?

  • Methodological Answer :

  • Use fume hoods with HEPA filters to avoid inhalation of fine particulates.
  • Wear nitrile gloves and goggles; chlorinated intermediates may cause skin/eye irritation (H315/H319) .
  • Neutralize waste with 10% NaOH before disposal to hydrolyze reactive chloro groups .

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2-Amino-4-chloro-6-(2-thienyl)pyrimidine
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2-Amino-4-chloro-6-(2-thienyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.